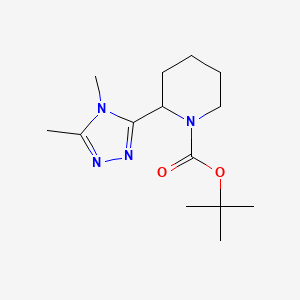![molecular formula C17H16F3N7 B6457879 2-methyl-4-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2549042-13-7](/img/structure/B6457879.png)
2-methyl-4-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-methyl-4-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrido[2,3-d]pyrimidin-4-yl group, which is a fused ring system .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the direct C-3 alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones through palladium-catalyzed C–H activation using oxygen as the terminal oxidant has been developed . This method provides an easy access to functionalized new 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring systems and functional groups. The pyrimidine ring and the pyrido[2,3-d]pyrimidin-4-yl group contribute to the rigidity of the molecule, while the piperazine ring introduces flexibility .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For example, it can undergo C-3 chalcogenation (sulfenylation and selenylation) to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Direct Alkenylation
This compound has been used in Palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido [1,2-a]pyrimidin-4-ones using oxygen as the oxidant . This method provides an easy access to functionalized new 2-methyl-4H-pyrido [1,2-a]pyrimidin-4-one derivatives .
Anticancer Agents
Pyrido [2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor . This compound has been studied for its potential as an anticancer agent .
Antibacterial Agents
In addition to its antitumor activity, pyrido [2,3-d]pyrimidine also exhibits antibacterial properties .
CNS Depressive
Pyrido [2,3-d]pyrimidine has been studied for its CNS depressive effects .
Anticonvulsant
This compound has also been researched for its potential as an anticonvulsant .
Antipyretic Activities
Pyrido [2,3-d]pyrimidine has antipyretic activities, making it a subject of interest in the development of fever-reducing medications .
MST Kinase Inhibition
Research has shown that selective inhibition of MST kinases can cause a cell cycle arrest in the G1 phase . This compound could potentially be used in this context.
Chemoresistance
Due to its broad spectrum of activities, this compound is being studied for its potential role in overcoming chemoresistance , a major cause of deaths across the globe .
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. This could include studies on its biological activity, pharmacokinetics, and potential use in pharmaceuticals .
Eigenschaften
IUPAC Name |
4-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrido[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N7/c1-11-24-13(17(18,19)20)9-14(25-11)26-5-7-27(8-6-26)16-12-3-2-4-21-15(12)22-10-23-16/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUVUXVFFHXUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=CC=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,5-trimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457808.png)
![4-ethyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457824.png)


![4-(difluoromethyl)-2-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457856.png)
![4-(difluoromethyl)-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457857.png)
![N-methyl-N-[1-(4-methylpyrimidin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide](/img/structure/B6457859.png)
![methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetate](/img/structure/B6457864.png)
![7-methyl-6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine](/img/structure/B6457866.png)
![N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B6457877.png)
![2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride](/img/structure/B6457886.png)

![N-methyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrrolidin-3-yl}-1-phenylmethanesulfonamide](/img/structure/B6457894.png)
![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B6457902.png)